molecular formula C12H13N3O B1467569 1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1494151-05-1

1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1467569
CAS RN: 1494151-05-1
M. Wt: 215.25 g/mol
InChI Key: FEHHKBGTEVXAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde (DMTTC) is an organic compound belonging to the triazole family of heterocyclic aromatic compounds. It is a colorless solid that is used as an intermediate in the synthesis of other compounds. DMTTC has been studied for its potential applications in many areas, including biochemistry, pharmaceuticals, and materials science.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The presence of the triazole ring in 1-[(3,4-dimethylphenyl)methyl]triazole-4-carbaldehyde makes it a potential candidate for developing new antimicrobial agents. It can be used as a precursor for synthesizing compounds that target a variety of pathogens, including bacteria and fungi .

Antioxidant Properties

The compound’s structure allows for the scavenging of free radicals, making it valuable in antioxidant research. It can be incorporated into larger molecules that mimic natural antioxidants, providing a defense mechanism against oxidative stress .

Anticancer Research

Triazole compounds have shown effectiveness against various cancer cell lines. As a result, 1-[(3,4-dimethylphenyl)methyl]triazole-4-carbaldehyde could be utilized in the synthesis of novel anticancer agents, potentially offering therapeutic benefits in oncology .

Drug Design and Development

The versatility of the triazole ring system enables the compound to be used in drug design. Its ability to bind with enzymes and receptors can lead to the development of new drugs with improved efficacy and reduced side effects .

Molecular Docking Studies

This compound can be used in computational studies to model interactions with biological targets. Molecular docking can predict the affinity and activity of synthesized triazole derivatives against various diseases, including COVID-19 .

Antiviral Applications

Given the ongoing research into viral infections, triazole derivatives, including 1-[(3,4-dimethylphenyl)methyl]triazole-4-carbaldehyde , are being explored for their antiviral capabilities. They could play a role in the development of treatments for diseases like COVID-19 .

Biochemistry Research

The triazole ring is a component of many bioactive molecules. This compound can be used in biochemistry research to understand the role of triazoles in biological systems and their interactions with other biochemical compounds .

Material Science

In material science, this compound can be used to create polymers with specific properties. The triazole ring can contribute to the thermal stability and mechanical strength of materials, making it useful in the development of new materials .

properties

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-3-4-11(5-10(9)2)6-15-7-12(8-16)13-14-15/h3-5,7-8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHHKBGTEVXAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C=C(N=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.